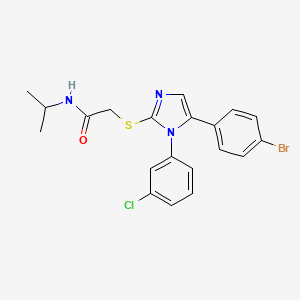![molecular formula C20H21N3O4S2 B2661484 N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 892855-80-0](/img/structure/B2661484.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as PFT-μ, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the p53-family protein, which plays a critical role in regulating cell growth and apoptosis.
Mechanism Of Action
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ binds to the core domain of p53-family proteins, preventing their interaction with DNA and inhibiting their transcriptional activity. This leads to the downregulation of genes involved in cell cycle progression and the upregulation of genes involved in apoptosis. The net result is the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ has been shown to induce apoptosis in a variety of cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ is its selectivity for p53-family proteins, which allows for the induction of apoptosis in cancer cells while sparing normal cells. However, one limitation of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
Future research on N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ could focus on improving its solubility and bioavailability, as well as exploring its potential applications in the treatment of inflammatory diseases. In addition, further studies could investigate the use of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, the development of more potent and selective inhibitors of p53-family proteins could lead to the discovery of new cancer therapies.
Synthesis Methods
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ involves a multi-step process that begins with the reaction of 4-ethylbenzo[d]thiazole-2-amine with 4-chloro-3-nitrobenzoic acid to form the intermediate compound 4-ethyl-2-(4-nitrobenzo[d]thiazol-2-yl)benzoic acid. This intermediate is then reduced to the corresponding amine using palladium on activated carbon as a catalyst. The resulting amine is then reacted with morpholine-4-sulfonic acid chloride to form N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ.
Scientific Research Applications
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of p53-family proteins, which are frequently mutated or deleted in cancer cells. By inhibiting these proteins, N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideμ can induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-14-4-3-5-17-18(14)21-20(28-17)22-19(24)15-6-8-16(9-7-15)29(25,26)23-10-12-27-13-11-23/h3-9H,2,10-13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZMGRVQDKTEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

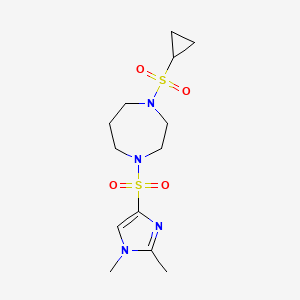
![3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2661406.png)
![N-(2-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2661408.png)
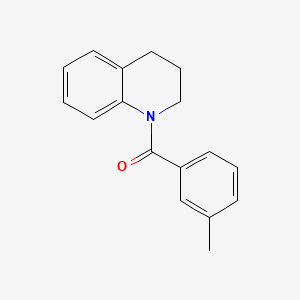
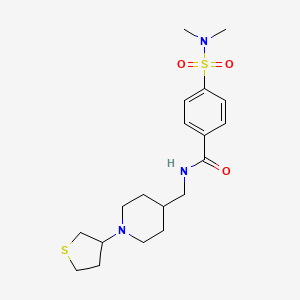
![Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2661412.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2661414.png)
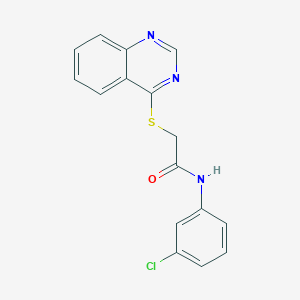

![{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2661419.png)
![N-(2-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2661420.png)
![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B2661422.png)

